3-Isopropyloctahydropyrrolo[1,2-a]pyrazine
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Overview
Description
3-Isopropyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound with the linear formula C10H20N2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C10H20N2/c1-8(2)10-7-12-5-3-4-9(12)6-11-10/h8-11H,3-7H2,1-2H3/t9-,10-/m0/s1 .Scientific Research Applications
Subheading Enantiomerically Pure Piperazines and Derivatives
Enantiomerically pure piperazines, including (3S,7R,8aS)-3-isopropyloctahydropyrrolo[1,2-a]pyrazine-7-ol, are synthesized via cyclic amides derived from l-proline and hydroxyproline derivatives, reduced by sodium borohydride-iodine. This process underscores the importance of pyrrolo[1,2-a]pyrazine derivatives in the creation of enantiomerically pure compounds, potentially applicable in various scientific fields, including medicinal chemistry and the development of bioactive molecules (Vagala & Periasamy, 2017).
Applications in Optoelectronic Materials
Subheading Synthesis and Properties of Dipyrrolopyrazine Derivatives
Dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, involving regio-selective amination of dihalo-pyrrolopyrazines, showcase promising organic materials for optoelectronic applications. These derivatives undergo synthesis through efficient protocols, further subjected to comprehensive studies to determine their optical, thermal properties, and molecular packing, thus indicating their potential in organic optoelectronic materials (Meti et al., 2017).
Medicinal Chemistry and Drug Synthesis
Subheading Synthesis and Anti-inflammatory Activity of Pyrrolo[1,2-A]pyrazines
Pyrrolo[1,2-a]pyrazines exhibit significant bioactivity, stemming from their unique structural framework. A series of pyrrolo[1,2-a]pyrazine derivatives synthesized through Pd-catalyzed intermolecular cycloisomerization demonstrated moderate in vitro anti-inflammatory effects, suggesting their potential application as anti-inflammatory agents. This highlights the medicinal significance of pyrrolo[1,2-a]pyrazine derivatives in drug development (Zhou et al., 2013).
Chemical Synthesis and Catalysis
Subheading Catalyzed Synthesis of Pyrroles and Pyrazines
The switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles demonstrates a versatile approach in chemical synthesis. This method allows for the creation of 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates by adjusting the Rh(II) catalyst and reaction conditions, emphasizing the adaptability of pyrrolo[1,2-a]pyrazine derivatives in synthetic chemistry and catalysis (Rostovskii et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8(2)10-7-12-5-3-4-9(12)6-11-10/h8-11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMDREPFLIKFTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN2CCCC2CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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